molecular formula C16H11N3 B14811353 2-pyridin-2-yl-1H-benzo[f]benzimidazole CAS No. 10206-02-7

2-pyridin-2-yl-1H-benzo[f]benzimidazole

Cat. No.: B14811353
CAS No.: 10206-02-7
M. Wt: 245.28 g/mol
InChI Key: GJADDFHYLPUPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-pyridin-2-yl-1H-benzo[f]benzimidazole is a heterocyclic compound that features both a pyridine and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-yl-1H-benzo[f]benzimidazole typically involves the condensation of 2-aminopyridine with o-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-pyridin-2-yl-1H-benzo[f]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-pyridin-2-yl-1H-benzo[f]benzimidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

CAS No.

10206-02-7

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

2-pyridin-2-yl-1H-benzo[f]benzimidazole

InChI

InChI=1S/C16H11N3/c1-2-6-12-10-15-14(9-11(12)5-1)18-16(19-15)13-7-3-4-8-17-13/h1-10H,(H,18,19)

InChI Key

GJADDFHYLPUPBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.